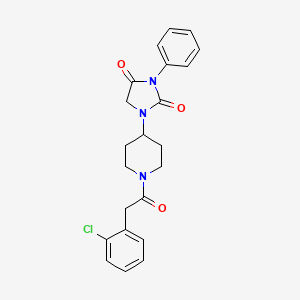

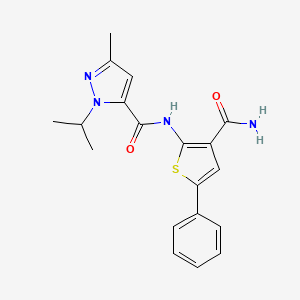

1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The compound also contains a 2-chlorophenyl group, which could potentially contribute to its biological activity .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the acetyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, could be predicted based on the types of functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Affinity for Receptors in Bioassays : A study by Handzlik et al. (2011) focused on derivatives of this compound, assessing their affinity for 5-HT(1A) and α(1)-adrenoceptors. The study used molecular mechanics and DFT methods for investigating the 3D structure of these compounds, revealing significant to moderate affinities for the receptors.

Inhibition of Human Heart Chymase : Research by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives found these compounds could selectively inhibit human heart chymase. The study also involved molecular-modeling studies to understand the interaction with chymase.

Antibacterial Activity : Merugu et al. (2010) synthesized derivatives of this compound and screened them for antibacterial activity, showing effectiveness in this domain.

Antiasthmatic Agents : A study by Bhatia et al. (2016) synthesized derivatives for potential use as antiasthmatic agents. The compounds showed significant activity compared to standard drugs in this category.

Reactions with Organometallic Reagents : Research by Akeng'a and Read (2005) investigated the reaction of this compound's derivatives with Grignard and Lithium dibutylcuprate reagents, which yielded specific addition products.

Potential Antifungal Compound : A study by Volkova et al. (2020) synthesized and characterized a potential antifungal compound from this class, investigating its solubility and distribution in biologically relevant solvents.

Synthesis and Antimicrobial Activity : Prakash et al. (2011) synthesized derivatives and screened them for antibacterial and antifungal activities, finding effectiveness against certain strains.

Anticancer Activity : Kumar and Sharma (2022) synthesized derivatives and tested them for anticancer activity against a human breast cancer cell line.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c23-19-9-5-4-6-16(19)14-20(27)24-12-10-17(11-13-24)25-15-21(28)26(22(25)29)18-7-2-1-3-8-18/h1-9,17H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLRTWSFFOOUAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)

![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)